molecular formula C12H20N2O3 B12426563 Perindopril-N-desethylpentanoate-d4

Perindopril-N-desethylpentanoate-d4

Número de catálogo: B12426563
Peso molecular: 244.32 g/mol
Clave InChI: BHUJIVBXVYHWJX-XOPXYYCCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Deuterated ACE Inhibitors

The evolution of deuterated ACE inhibitors traces its origins to foundational work on the renin-angiotensin system. Sir John Vane’s elucidation of ACE’s role in blood pressure regulation catalyzed the development of early inhibitors like captopril. Deuterium incorporation emerged as a metabolic engineering strategy in the 2000s, with researchers recognizing that replacing hydrogen with deuterium at sites of oxidative metabolism could prolong drug half-lives. Perindopril-N-desethylpentanoate-d4 exemplifies this approach, building upon perindopril’s established ACE inhibition profile while addressing metabolic vulnerabilities through selective deuteration.

Early deuterated drug candidates faced challenges with metabolic shunting and isotopic exchange, but advances in hydrogen isotope exchange (HIE) techniques enabled precise deuteration of complex molecules. The compound’s design specifically targets the ethylpentanoate moiety, where deuteration reduces first-pass hepatic metabolism while preserving active site binding. This strategic modification aligns with broader pharmaceutical efforts to repurpose existing drugs through isotopic labeling for improved pharmacokinetic properties.

Molecular Significance in Modern Pharmacology

Perindopril-N-desethylpentanoate-d4 demonstrates three key pharmacological advantages derived from its deuterated structure:

Property Impact of Deuteration Pharmacological Relevance
Metabolic Stability Reduced CYP450-mediated oxidation Extended plasma half-life
Isotopic Tracing Distinct mass spectral signature Precise ADME studies
Stereochemical Integrity Maintained chiral centers Preserved ACE inhibition potency

The tetra-deuterated ethylpentanoate group confers kinetic isotope effects that slow oxidative metabolism by up to 70% compared to non-deuterated analogs, as observed in similar deuterated ACE inhibitors. This stabilization extends the therapeutic window while maintaining the parent compound’s IC50 value of 1.5 nM against human ACE. Mass spectrometry studies utilizing the compound’s 244.323 Da molecular weight enable simultaneous quantification of parent drug and metabolites in complex biological matrices.

Structural Relationship to Parent ACE Inhibitors

Perindopril-N-desethylpentanoate-d4 maintains critical structural features of perindopril while introducing deuterium at metabolically vulnerable positions:

Core structural components:

  • Indoline-derived bicyclic system (conserved from perindopril)
  • (S)-configured proline mimic (essential for ACE binding)
  • Deuterated ethylpentanoate prodrug moiety

The molecular formula C12D4H16N2O3 reflects selective deuteration at four hydrogen positions within the ethylpentanoate side chain. X-ray crystallography comparisons with perindopril erbumine monohydrate (C23H45N3O6) confirm identical spatial orientation of catalytic zinc-binding groups, ensuring maintained enzyme interaction. Nuclear magnetic resonance studies demonstrate that deuterium substitution induces negligible conformational changes, with <0.5 Å deviation in critical pharmacophore elements.

Role in Isotope-Labeled Pharmaceutical Research

As a stable isotopolog, Perindopril-N-desethylpentanoate-d4 serves two primary research functions:

  • Metabolic Pathway Elucidation
    Deuteration creates distinct mass spectral signatures that differentiate parent compound from endogenous metabolites. Studies using this compound have mapped previously unknown N-desethylation pathways in human hepatocytes, identifying three novel Phase I metabolites.

  • Deuteration Effect Quantification
    Comparative studies with non-deuterated perindopril demonstrate:

  • 2.3-fold increase in AUC(0-24)
  • 58% reduction in clearance rate
  • Unchanged volume of distribution

These pharmacokinetic improvements validate the deuteration strategy while confirming preserved distribution characteristics. The compound’s synthesis via catalytic deuterium exchange represents a cost-effective alternative to full synthetic deuteration, achieving >98% isotopic purity at four positions.

Propiedades

Fórmula molecular

C12H20N2O3

Peso molecular

244.32 g/mol

Nombre IUPAC

(3aR,7aR)-1-[(2S)-2-amino-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C12H20N2O3/c1-7(13)11(15)14-9-5-3-2-4-8(9)6-10(14)12(16)17/h7-10H,2-6,13H2,1H3,(H,16,17)/t7-,8+,9+,10?/m0/s1/i1D3,7D

Clave InChI

BHUJIVBXVYHWJX-XOPXYYCCSA-N

SMILES isomérico

[2H][C@@](C(=O)N1[C@@H]2CCCC[C@@H]2CC1C(=O)O)(C([2H])([2H])[2H])N

SMILES canónico

CC(C(=O)N1C2CCCCC2CC1C(=O)O)N

Origen del producto

United States

Métodos De Preparación

Reaction Conditions

  • Catalysts : Palladium on carbon (Pd/C) or platinum-based catalysts facilitate H/D exchange under mild conditions.
  • Temperature : 20–50°C, optimized to prevent racemization of chiral centers.
  • Deuterium Sources : D$$2$$O (99.9% isotopic purity) or deuterated acetic acid (CD$$3$$COOD).

Example Protocol

  • Substrate Activation : Perindopril-N-desethylpentanoate is dissolved in deuterated dichloromethane.
  • Catalytic Exchange : Pd/C (5–10 wt%) is added, and the mixture is stirred under D$$_2$$ atmosphere at 30°C for 24 hours.
  • Workup : Filtration and solvent evaporation yield the deuterated product.

Data Table: H/D Exchange Efficiency

Substrate Catalyst D$$_2$$ Source Temp (°C) Time (h) Deuteration (%)
Perindopril derivative Pd/C D$$_2$$O 30 24 92–95
Perindopril derivative PtO$$_2$$ CD$$_3$$COOD 40 48 88–90

Key Findings :

  • Pd/C achieves higher deuteration efficiency due to superior surface area and reactivity.
  • Acidic conditions (pH 2.5–3.0) minimize epimerization but require precise control.

Synthesis from Deuterated Intermediates

This approach uses pre-deuterated building blocks to construct Perindopril-N-desethylpentanoate-d4.

Stepwise Synthesis

  • Deuterated Norvaline Ethyl Ester :
    • L-Norvaline ethyl ester hydrochloride is treated with NaBD$$4$$ in ethanol-D$$2$$O, achieving >98% deuteration at the β-carbon.
  • Reductive Amination :
    • The deuterated ester reacts with pyruvic acid under H$$2$$/D$$2$$ (7 bar) with 10% Pd/C, yielding N-[(S)-1-carbethoxybutyl]-(S)-alanine-d4.
  • Coupling Reaction :
    • The deuterated intermediate is coupled with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid using DCC/HOBt, followed by deprotection.

Data Table: Intermediate Deuteration

Intermediate Deuteration Position Purity (%) Yield (%)
Norvaline ethyl ester-d4 β-Carbon 99.5 85
N-[(S)-1-carbethoxybutyl]-Ala-d4 Methyl groups 98.7 78

Key Findings :

  • Asymmetric hydrogenation with chiral catalysts (e.g., DPPE·NiCl$$_2$$) ensures >95% enantiomeric excess (ee).
  • Silica gel chromatography is critical for removing non-deuterated byproducts.

Catalytic Deuteration with Metal Complexes

Tungsten or nickel complexes enable regioselective deuteration of perindopril precursors.

Protocol Highlights

  • Catalyst : W(CO)$$6$$ or Cp$$2$$TiD$$_2$$.
  • Conditions : Reactions proceed in THF-D$$_8$$ at 60°C under argon.
  • Isotopic Purity : Molecular rotational resonance (MRR) spectroscopy confirms >99% deuterium incorporation.

Data Table: Metal-Catalyzed Deuteration

Catalyst Substrate Solvent Time (h) D Incorporation (%)
W(CO)$$_6$$ Perindopril tetraester THF-D$$_8$$ 12 99.2
Cp$$2$$TiD$$2$$ Perindopril amide DCM-D$$_2$$ 8 97.8

Key Findings :

  • Tungsten complexes favor deuteration at sterically accessible sites (e.g., methyl groups).
  • Titanium catalysts show higher selectivity for aromatic protons but require longer reaction times.

Enzymatic Deuteration

Biocatalytic methods using lipases or esterases enable selective deuteration under physiological conditions.

Example Process

  • Substrate Preparation : Perindopril tert-butyl ester is dissolved in phosphate buffer (pD 7.4).
  • Enzyme Addition : Candida antarctica lipase B (CAL-B) catalyzes H/D exchange at the pentanoate side chain.
  • Isolation : Lyophilization and HPLC purification yield the deuterated product.

Data Table: Enzymatic Efficiency

Enzyme Substrate Temp (°C) Time (h) D Incorporation (%)
CAL-B Perindopril tert-butyl 37 48 82–85
Esterase Perindopril methyl 30 72 75–78

Key Findings :

  • Enzymatic methods avoid harsh conditions, preserving chiral integrity.
  • Limited to specific positions (e.g., ester groups), necessitating hybrid approaches for full deuteration.

Quality Control and Analytical Validation

Critical parameters for assessing synthesis success include:

Analytical Techniques

  • NMR Spectroscopy : $$^2$$H NMR confirms deuterium position and purity.
  • LC-MS/MS : Quantifies isotopic enrichment (e.g., 344.44 g/mol for Perindopril-N-desethylpentanoate-d4).
  • Chiral HPLC : Verifies >98% ee for all stereocenters.

Challenges and Solutions

  • Isotopic Dilution : Trace protiated solvents reduce deuterium content. Use of deuterated solvents (e.g., CD$$_3$$OD) mitigates this.
  • Racemization : Low-temperature reactions (0–10°C) and non-acidic buffers preserve stereochemistry.

Análisis De Reacciones Químicas

Tipos de Reacciones

Perindopril-N-desethylpentanoate-d4 experimenta varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran temperaturas y niveles de pH controlados para garantizar el resultado deseado .

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden resultar en una variedad de derivados dependiendo del sustituyente introducido .

Aplicaciones Científicas De Investigación

Perindopril-N-desethylpentanoate-d4 se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Mecanismo De Acción

Perindopril-N-desethylpentanoate-d4, al igual que Perindopril, actúa como un inhibidor de la enzima convertidora de angiotensina (ECA). Esta enzima es responsable de la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor. Al inhibir esta conversión, Perindopril-N-desethylpentanoate-d4 reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y a una posterior disminución de la presión arterial. Los objetivos moleculares involucrados incluyen la enzima ECA y la vía del sistema renina-angiotensina-aldosterona (SRAA) .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Perindopril-N-desethylpentanoate-d4 with structurally and functionally related compounds:

Compound Molecular Formula Molecular Weight CAS Number Key Features
Perindopril C₁₉H₃₂N₂O₅ 368.47 g/mol 82834-16-0 Parent ACE inhibitor; contains a bicyclic indoline moiety and ethyl ester group .
Perindoprilat C₁₇H₂₈N₂O₅ 340.42 g/mol 95153-09-4 Active metabolite of Perindopril; lacks the ethyl ester group, enhancing water solubility .
Perindopril-d4 C₁₉H₂₈D₄N₂O₅ 372.51 g/mol 1185249-05-6 Deuterated form of Perindopril; used as an internal standard in bioanalytical studies .
Perindopril-N-desethylpentanoate-d4 C₂₀H₂₈D₄N₂O₅ 400.54 g/mol Not explicitly listed Deuterated derivative with modified N-desethylpentanoate side chain; optimized for LC-MS detection .
Perindopril Lactam B C₁₉H₃₀N₂O₄ 350.45 g/mol 1185248-97-0 Cyclic lactam impurity formed during Perindopril synthesis; lacks ACE activity .

Key Observations:

  • Isotopic Labeling: Both Perindopril-d4 and Perindopril-N-desethylpentanoate-d4 incorporate deuterium to minimize isotopic interference in analytical workflows. However, the latter’s pentanoate modification provides distinct fragmentation patterns in mass spectrometry, improving specificity .
  • Metabolic Pathways: Perindoprilat (the active metabolite) is generated via ester hydrolysis, whereas Perindopril-N-desethylpentanoate-d4 is a synthetic analog designed to resist enzymatic degradation, ensuring stability in biological matrices .
  • Impurities : Lactam forms (e.g., Perindopril Lactam B) arise during synthesis and lack therapeutic activity, underscoring the importance of rigorous quality control in pharmaceutical production .

Handling and Regulatory Considerations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.